molecular formula C5H5NS2 B1302005 Thiophene-3-carbothioamide CAS No. 24044-76-6

Thiophene-3-carbothioamide

Cat. No.: B1302005
CAS No.: 24044-76-6
M. Wt: 143.2 g/mol
InChI Key: AFPMDKHZYQALNQ-UHFFFAOYSA-N
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Description

Thiophene-3-carbothioamide is a heterocyclic compound that features a thiophene ring substituted with a carbothioamide group at the third position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry.

Mechanism of Action

Target of Action

Thiophene-3-carbothioamide is a compound that has been studied for its potential biological activities . The primary target of this compound is the epidermal growth factor receptor tyrosine kinase domain (EGFR TK) protein . This protein plays a crucial role in the regulation of cell growth and differentiation.

Mode of Action

This compound interacts with its target, the EGFR TK protein, by inhibiting its activity . This interaction is suggested through docking studies that assessed their binding scores and modes . The inhibition of EGFR TK protein can lead to a decrease in the abnormal growth of cells, which is a characteristic feature of cancer.

Result of Action

The molecular and cellular effects of this compound’s action are primarily its inhibitory effects on the EGFR TK protein. This inhibition can lead to a decrease in cell growth and survival, particularly in cancer cells where EGFR TK is often overexpressed .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-3-carbothioamide can be synthesized through several methods, including:

    Gewald Reaction: This involves the condensation of a thiophene derivative with a cyanoacetic ester and elemental sulfur in the presence of a base.

    Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide to form thiophene derivatives.

    Fiesselmann Synthesis: This method involves the condensation of α-mercapto ketones with α-halo ketones to form thiophene derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Gewald reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Thiophene-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiophene-3-carboxamide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: this compound sulfoxide, this compound sulfone.

    Reduction: Thiophene-3-carboxamide.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Thiophene-3-carbothioamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications.

Comparison with Similar Compounds

Thiophene-3-carbothioamide can be compared with other thiophene derivatives such as:

    Thiophene-2-carboxamide: Similar in structure but with the carbothioamide group at the second position.

    Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a carbothioamide group.

    Thiophene-3-carboxylic acid: Similar to this compound but with a carboxylic acid group.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the carbothioamide group, which imparts distinct chemical and biological properties compared to other thiophene derivatives.

Properties

IUPAC Name

thiophene-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NS2/c6-5(7)4-1-2-8-3-4/h1-3H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPMDKHZYQALNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370520
Record name thiophene-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24044-76-6
Record name thiophene-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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